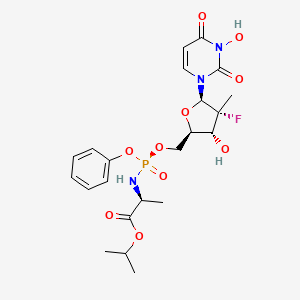

Sofosbuvir impurity L

Overview

Description

Sofosbuvir impurity L is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is one of several impurities that can be present in the final pharmaceutical product. Understanding and controlling these impurities is crucial for ensuring the safety and efficacy of the medication.

Scientific Research Applications

Sofosbuvir impurity L has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of sofosbuvir.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential effects on the efficacy and safety of sofosbuvir.

Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sofosbuvir impurity L involves several steps, including the use of specific reagents and reaction conditions. One method involves the addition of tetrahydrofuran to dissolve an intermediate compound, followed by the dropwise addition of tetrabutylammonium fluoride trihydrate under ice bath conditions. The reaction mixture is then allowed to warm to room temperature and react overnight. After the reaction is complete, the mixture is quenched with saturated sodium bicarbonate and extracted multiple times with dichloromethane at temperatures below 10°C. The product is then dried, concentrated, and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification and analysis .

Chemical Reactions Analysis

Types of Reactions

Sofosbuvir impurity L undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .

Mechanism of Action

The mechanism of action of sofosbuvir impurity L is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of sofosbuvir by potentially interacting with the drug or its targets. Sofosbuvir itself is a nucleotide analog inhibitor that specifically inhibits the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase, essential for viral replication .

Comparison with Similar Compounds

Sofosbuvir impurity L can be compared with other impurities formed during the synthesis of sofosbuvir, such as impurities A, B, C, D, E, F, and G. Each impurity has unique chemical structures and properties, which can affect the overall quality of the final pharmaceutical product. This compound is unique in its specific formation pathway and chemical characteristics .

List of Similar Compounds

- Sofosbuvir impurity A

- Sofosbuvir impurity B

- Sofosbuvir impurity C

- Sofosbuvir impurity D

- Sofosbuvir impurity E

- Sofosbuvir impurity F

- Sofosbuvir impurity G

By understanding and controlling these impurities, researchers and manufacturers can ensure the production of high-quality sofosbuvir with minimal adverse effects.

Properties

Molecular Formula |

C22H29FN3O10P |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(3-hydroxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O10P/c1-13(2)34-19(29)14(3)24-37(32,36-15-8-6-5-7-9-15)33-12-16-18(28)22(4,23)20(35-16)25-11-10-17(27)26(31)21(25)30/h5-11,13-14,16,18,20,28,31H,12H2,1-4H3,(H,24,32)/t14-,16+,18+,20+,22+,37-/m0/s1 |

InChI Key |

YPYAHPDTNKADJQ-VJEVGVLASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3 |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)